molecular formula C15H12N2O2 B2500562 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 2106988-56-9

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B2500562
CAS RN: 2106988-56-9
M. Wt: 252.273
InChI Key: YADDXDHBEBZVQP-UHFFFAOYSA-N
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Description

The compound “1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a complex organic compound that contains a pyrrolopyridine core, which is a bicyclic system consisting of a pyridine ring fused with a pyrrole ring .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolopyridine core . This core is a bicyclic system consisting of a pyridine ring fused with a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activities . For instance, these compounds have shown potent activities against FGFR1, 2, and 3 .

Mechanism of Action

Target of Action

The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . This could lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADDXDHBEBZVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS RN

2106988-56-9
Record name 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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